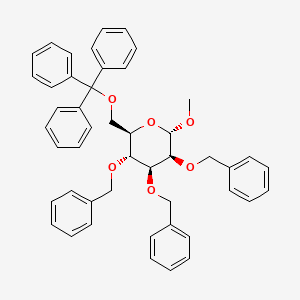
3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Descripción general
Descripción
3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, also known as 3-Amino-N-dimethylphenylbenzofuran-2-carboxamide (3-A-DMBFC), is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic amide that is composed of an aromatic ring, an amine group, and a carboxylic acid group. This compound has been investigated for its ability to interact with various biological systems, including enzymes and receptors, and for its potential therapeutic properties. In addition, 3-A-DMBFC has been studied for its ability to act as a substrate for certain enzymes, as well as its ability to induce certain biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of various polyamides and polyimides derived from compounds similar to 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide. These studies explore the chemical processes and properties of novel compounds, aiming to understand their potential applications in materials science and biochemistry. For instance, studies on the calcium complexes of carboxylate-containing polyamides have revealed their role in biomineralization processes, suggesting their relevance in the formation of calcium carbonate structures (Ueyama et al., 1998).
Antimicrobial and Antioxidant Activities
Compounds with structures similar to this compound have been evaluated for their antimicrobial and antioxidant activities. Research indicates that certain benzimidazole derivatives exhibit promising antimicrobial activity against various microorganisms, as well as significant antioxidant properties (Sindhe et al., 2016). This suggests potential applications in developing new antimicrobial and antioxidant agents.
Anticonvulsant Activity
Some derivatives of this compound have been explored for their anticonvulsant properties. These studies have demonstrated the efficacy of certain benzamide derivatives in animal models, highlighting their potential as anticonvulsant medications. For example, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has shown effective anticonvulsant activity, suggesting its utility in developing new treatments for epilepsy (Robertson et al., 1987).
Catalytic and Chemical Reactions
Research into the catalytic properties of compounds structurally related to this compound has uncovered their potential in facilitating various chemical reactions. For instance, studies have focused on the synthesis of cyclic α-amino acids and nucleoside derivatives, revealing the versatility and utility of these compounds in organic synthesis and drug development (Yanagisawa et al., 1976).
Propiedades
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-8-12(9-11(10)2)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPRSLYWQQQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)









![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)